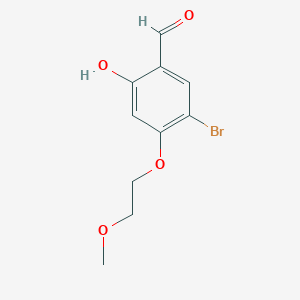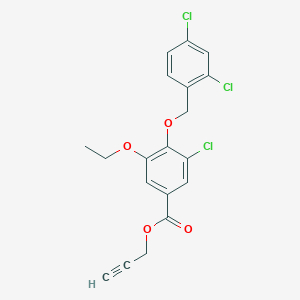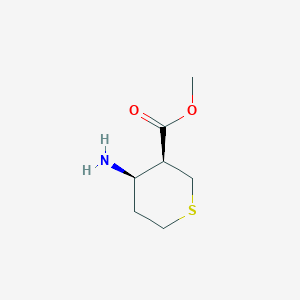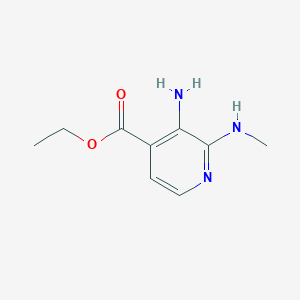![molecular formula C14H12ClNO B13007614 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions, leading to the formation of the oxazine ring. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit cell proliferation in breast cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar core structure but differ in the position of the nitrogen and oxygen atoms.
Morpholine: A tetrahydro-1,4-oxazine, commonly used in organic synthesis.
Ifosfamide: An oxazine derivative used as a chemotherapeutic agent.
Uniqueness
3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the chlorophenyl group, which can enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other oxazine derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C14H12ClNO |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H12ClNO/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8,13,16H,9H2 |
InChI Key |
BNFQIVBGTSBXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)
![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)



![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)
